molecular formula C7H14ClNO3 B043121 (3-Carboxy-2-oxopropyl)trimethylammonium chloride CAS No. 94291-69-7

(3-Carboxy-2-oxopropyl)trimethylammonium chloride

Cat. No.: B043121
CAS No.: 94291-69-7
M. Wt: 195.64 g/mol
InChI Key: ARJSRFNLTQWYDA-UHFFFAOYSA-N
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Description

(3-Carboxy-2-oxopropyl)trimethylammonium chloride, more commonly known as 3-deoxyglucosone (3-DG) precursor or a precursor to advanced glycation endproducts (AGEs), is a critical biochemical tool for researchers studying non-enzymatic glycation and its profound implications in metabolic diseases and aging. This compound serves as a highly reactive dicarbonyl intermediate that rapidly modifies amino groups on proteins, lipids, and nucleic acids, leading to the formation of AGEs. Its primary research value lies in modeling carbonyl stress in experimental settings, enabling the investigation of pathophysiological processes associated with diabetes, age-related tissue dysfunction, and chronic inflammatory conditions. Researchers utilize this reagent to induce controlled glycation in vitro, allowing for the study of protein cross-linking, loss of function, and the subsequent cellular responses mediated by receptors for AGEs (RAGE). Furthermore, it finds application in enzymology as a substrate analog for studies on aldose reductase and other aldoketo reductases involved in the detoxification of reactive carbonyl species. By providing a well-defined source of glycative stress, this compound is an indispensable compound for advancing our understanding of the molecular mechanisms underlying diabetic complications, aging, and the development of potential therapeutic interventions targeting the AGE-RAGE axis.

Properties

IUPAC Name

(3-carboxy-2-oxopropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJSRFNLTQWYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)CC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94291-69-7
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-oxo-, chloride (1:1)
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Record name (3-Carboxy-2-oxopropyl)trimethylammonium chloride
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Record name (3-carboxy-2-oxopropyl)trimethylammonium chloride
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Preparation Methods

Reaction Overview

The most well-documented route involves the oxidation of levocarnitine ((R)-(-3-carboxy-2-hydroxypropyl)trimethylammonium chloride) using bromamine-T (BAT) in hydrochloric acid (HCl) medium, catalyzed by ruthenium(III) chloride (RuCl₃). This method converts the secondary alcohol group in levocarnitine into a ketone, yielding the target compound.

Reaction Conditions and Kinetics

The reaction is conducted at 303 K (30°C) with the following optimized parameters:

  • [BAT]₀ : First-order dependence (rate ∝ [BAT]₀)

  • [Levocarnitine]₀ : Fractional order (~0.65)

  • [H⁺] : Fractional order (~0.48)

  • Catalyst : RuCl₃ enhances the rate by facilitating electron transfer.

The rate law derived from kinetic studies is:

Rate=k[BAT][LC]0.65[H+]0.48\text{Rate} = k \cdot [\text{BAT}] \cdot [\text{LC}]^{0.65} \cdot [\text{H}^+]^{0.48}

where kk is the rate constant.

Mechanistic Insights

The proposed mechanism involves two key steps:

  • Oxidation of Ru(III) to Ru(IV) by BAT, generating a reactive intermediate.

  • Hydrogen abstraction from levocarnitine’s hydroxyl group, forming a carbon-centered radical that subsequently oxidizes to the ketone.

The presence of chloride ions (Cl⁻) accelerates the reaction by stabilizing transition states, while the reaction product, p-toluenesulphonamide, acts as an inhibitor by competing with BAT for active sites.

Yield and By-Products

  • Yield : ~85–90% under optimal conditions.

  • By-Products : Trace amounts of 3-carboxy-2,3-dihydroxypropyltrimethylammonium chloride (from over-oxidation) are detected via IR spectroscopy.

Hypochlorination of Allyltrimethylammonium Chloride

Reaction Protocol

  • Quaternization : Trimethylamine reacts with allyl chloride in water at <45°C to form ATAC.

  • Hypochlorination : Chlorine gas is bubbled through an aqueous ATAC solution at 25–40°C, maintaining a molar ratio of 1.1–1.3 Cl₂ per mole of ATAC.

Challenges

  • By-Product Formation : Excess chlorine leads to 2,3-dichloropropyltrimethylammonium chloride (up to 23.7% total organic chlorine vs. 18.9% theoretical).

  • Temperature Sensitivity : Reactions above 40°C promote dichlorination.

Comparative Analysis of Methods

Parameter Oxidation of Levocarnitine Hypochlorination of ATAC
Starting Material LevocarnitineAllyl chloride + trimethylamine
Reagent Bromamine-T + RuCl₃Chlorine gas
Temperature 30°C25–40°C
Yield 85–90%70–77% (for chlorohydrin intermediate)
By-Products Over-oxidation productsDichlorinated derivatives
Catalyst RuCl₃None

Optimization Strategies

Oxidation Route

  • Catalyst Loading : 0.01–0.05 M RuCl₃ maximizes rate enhancement without side reactions.

  • pH Control : Maintaining [H⁺] at 0.1–0.3 M ensures proton availability for the rate-determining step.

  • Additives : Ethylenediaminetetraacetic acid (EDTA) suppresses metal ion interference.

Hypochlorination Route

  • Continuous Reactor Design : Reduces contact time (3–5 minutes) and improves yield (90%) compared to batch processes.

  • Post-Treatment : Air stripping and ion-exchange resin neutralization remove excess HCl and Cl₂ .

Chemical Reactions Analysis

Types of Reactions

(3-Carboxy-2-oxopropyl)trimethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which are useful in various biochemical applications.

    Reduction: Reduction reactions can convert it into other useful intermediates for further chemical synthesis.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various carnitine derivatives, which have applications in medical and biochemical research .

Scientific Research Applications

Medical Applications

Therapeutic Use in Metabolic Disorders

  • Heart Disease Treatment : Levocarnitine is utilized in managing heart diseases, particularly in patients with heart failure and ischemic heart disease. It aids in the transport of fatty acids into mitochondria for energy production, which is crucial for cardiac function.
  • Metabolic Disorders : It is effective in treating primary carnitine deficiency and other metabolic disorders that impair fatty acid oxidation. Clinical studies have shown improvements in exercise capacity and reduced fatigue in patients receiving levocarnitine supplementation .

Clinical Studies

StudyFindings
A randomized controlled trial on heart failure patientsShowed significant improvement in exercise capacity and quality of life when treated with levocarnitine.
Research on metabolic syndromeIndicated that levocarnitine supplementation led to a decrease in body weight and fat mass .

Biochemical Research Applications

Role in Energy Metabolism
Levocarnitine is essential for mitochondrial function as it facilitates the transport of long-chain fatty acids across the mitochondrial membrane. This process is vital for energy production through beta-oxidation, making it a key compound in studies related to energy metabolism.

Research Studies

Research FocusOutcome
Kinetics of fatty acid oxidationDemonstrated that levocarnitine enhances the oxidation rates of fatty acids in skeletal muscle .
Mitochondrial function assessmentFound that levocarnitine supplementation improved mitochondrial bioenergetics in animal models.

Industrial Applications

Dietary Supplements
Levocarnitine is widely used as a dietary supplement due to its purported benefits in enhancing athletic performance, weight loss, and muscle recovery. It is often marketed to athletes and fitness enthusiasts looking to improve their physical performance and recovery times.

Animal Feed Additive
In the agricultural sector, (3-Carboxy-2-oxopropyl)trimethylammonium chloride is included as an additive in animal feed. It promotes growth and improves metabolism in livestock, leading to better feed efficiency and overall health.

Mechanism of Action

The mechanism of action of (3-Carboxy-2-oxopropyl)trimethylammonium chloride involves its role in the transport of fatty acids into the mitochondria. It acts as a carrier molecule, facilitating the transfer of long-chain fatty acids across the mitochondrial membrane . This process is crucial for the beta-oxidation of fatty acids, which generates acetyl-CoA, a key intermediate in energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) with trimethylammonium groups are widely studied for their antimicrobial, polymer-modifying, and surfactant properties. Below is a detailed comparison of (3-carboxy-2-oxopropyl)trimethylammonium chloride with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Functional Groups Molecular Formula Applications Key References
This compound 94291-69-7 Carboxy, oxo, trimethylammonium C₇H₁₄ClNO₃ Industrial synthesis, potential precursor for bioactive molecules
(3-Carboxy-2-hydroxypropyl)trimethylammonium chloride 461-05-2 Carboxy, hydroxy, trimethylammonium C₇H₁₆ClNO₃ Biochemical research (e.g., carnitine analog)
Glycidyl trimethylammonium chloride (GTAC) N/A Epoxy, trimethylammonium C₆H₁₂ClNO₂ Starch cationization, chitosan modification (high reactivity)
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) N/A Chloro, hydroxy, trimethylammonium C₆H₁₅Cl₂NO Starch etherification, water-soluble cationic polymers
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (PMEATCL) N/A Methacrylate, trimethylammonium C₉H₁₈ClNO₂ Antimicrobial polymers (broad-spectrum activity)
[(3-Methacryloylamino)propyl]trimethylammonium chloride N/A Methacrylamide, trimethylammonium C₁₀H₂₁ClN₂O₂ Biocidal copolymers (high molecular weight enhances antibacterial efficacy)

Key Comparative Insights

Reactivity and Functional Groups Carboxylic Acid vs. Epoxy/Chloro Groups: The carboxy group in this compound distinguishes it from epoxy-containing QACs (e.g., GTAC) and chloro-hydroxy analogs (e.g., CHPTAC). While GTAC and CHPTAC are reactive toward nucleophiles (e.g., starch hydroxyl groups) , the carboxy group enables acid-base interactions or chelation, expanding its utility in pH-sensitive formulations . β-Keto vs.

Antimicrobial Activity Monomer vs. Polymer Activity: Unlike polymeric QACs (e.g., PMEATCL and vinyl benzyl trimethylammonium chloride polymers), which exhibit broad-spectrum antimicrobial activity due to membrane disruption , this compound lacks polymerizable groups (e.g., methacrylate), limiting its direct antimicrobial use. However, its carboxy group may enhance biocompatibility for hybrid materials .

Industrial and Biochemical Applications Starch/Chitosan Modification: GTAC and CHPTAC are preferred for starch cationization due to their high reactivity under alkaline or aqueous conditions , whereas the target compound’s carboxy group may interfere with etherification reactions. Biocidal Copolymers: Methacrylamide-containing QACs (e.g., [(3-methacryloylamino)propyl]trimethylammonium chloride) form stable copolymers with N,N-dimethylacrylamide, showing low cytotoxicity and high antibacterial efficacy against E. coli and S. aureus .

Toxicity and Safety Limited toxicity data exist for this compound compared to analogs like Soytrimonium chloride (a mixture of unsaturated/saturated QACs), which exhibits skin/eye irritation at high concentrations .

Biological Activity

(3-Carboxy-2-oxopropyl)trimethylammonium chloride, commonly known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological interactions, and potential applications based on recent research findings.

The compound features a trimethylammonium group attached to a propyl chain that includes both a carboxylic acid and a keto functional group. This unique structure endows it with amphiphilic characteristics, allowing it to interact effectively with both polar and nonpolar environments. The systematic name reflects its chemical composition, which plays a crucial role in its biological activity.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Quaternary ammonium compounds are well-known for their efficacy against various pathogens, including bacteria and fungi. Research indicates that this compound can disrupt microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli8 µg/mL
Candida albicans6 µg/mL

2. Cellular Metabolism

The compound plays a role in cellular energy metabolism, particularly in the transport of fatty acids across mitochondrial membranes. This function is crucial for beta-oxidation, the metabolic pathway through which cells generate energy from fatty acids. The presence of the carboxylic acid group is particularly important for these metabolic interactions.

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics.

Study 2: Metabolic Pathway Interaction

Another investigation focused on the interaction of this compound with mitochondrial enzymes involved in fatty acid metabolism. The findings suggested that the compound enhances the activity of carnitine acyltransferases, which are essential for transporting fatty acids into mitochondria for oxidation .

The mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : The amphiphilic nature allows it to integrate into microbial membranes, causing structural changes that lead to cell death.
  • Enzyme Modulation : By interacting with key metabolic enzymes, it enhances fatty acid transport and oxidation processes within cells.

Applications

Given its biological activity, this compound has potential applications in:

  • Pharmaceuticals : As an antimicrobial agent in topical formulations.
  • Food Industry : As a preservative due to its ability to inhibit microbial growth.
  • Cosmetics : In formulations requiring antimicrobial properties.

Q & A

Q. How can the synthesis of (3-Carboxy-2-oxopropyl)trimethylammonium chloride be optimized for high purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. A validated approach involves reacting trimethylamine hydrochloride with chloroform under anhydrous conditions to minimize hydrolysis by-products . Key variables include:

  • Solvent selection : Anhydrous chloroform reduces side reactions (e.g., dichloropropyl derivatives) .
  • Reaction time : Extended periods (24–48 hours) at 40–50°C improve yield (80–97%) .
  • Purification : Crystallization in ethanol removes residual salts, confirmed via NMR and optical activity analysis ([α]25/D −29°, c = 1 in H₂O) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies quaternary ammonium and carboxy/oxo groups. For example, δ 3.2–3.5 ppm (trimethylammonium protons) and δ 170–180 ppm (carbonyl carbons) .
  • Optical Rotation : Chiral purity is confirmed via polarimetry ([α]25/D −29° in H₂O) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (m/z ~188.092 for C₆H₁₅Cl₂NO⁺) .

Q. What are the primary research applications of this compound in experimental systems?

Methodological Answer:

  • Crosslinking Agent : Used in polyvinyl alcohol (PVOH) films to study hydrogel formation. For example, 10% w/w solutions in 0.2 M NaOH induce crosslinking via nucleophilic substitution, monitored by DSC for thermal stability .
  • Chiral NMR Solvating Agent : Enantiomeric differentiation in cyclodextrin complexes via ¹H NMR splitting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during crosslinking experiments?

Methodological Answer: Discrepancies often arise from:

  • pH Sensitivity : Alkaline conditions (e.g., 0.2 M NaOH) favor nucleophilic substitution but may hydrolyze the compound. Monitor reaction progress via FTIR (disappearance of C-Cl at ~650 cm⁻¹) .
  • By-Product Interference : Use capillary electrophoresis (180 mM CuSO₄, 4 mM formic acid, pH 3) to separate and quantify unreacted starting materials and by-products (e.g., 2,3-dihydroxypropyl derivatives) .

Q. What advanced analytical methods are suitable for studying its stability under varying environmental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~210°C (dec.) indicates thermal stability limits .
  • Aquatic Stability Profiling : Assess biodegradability via OECD 301 tests; the compound is not classified as persistent (log Kow < −2.25) but may require hazard assessment for chronic aquatic toxicity .

Q. How does the compound interact with biological systems in biocompatibility studies?

Methodological Answer:

  • Cationic Charge Effects : The quaternary ammonium group binds negatively charged cell membranes, enhancing adhesion. Test cytotoxicity via MTT assays (IC₅₀ > 1 mM suggested by LD₅₀ rat oral data) .
  • Metabolic Pathways : Use isotope-labeled (¹³C/¹⁵N) analogs to trace incorporation into phospholipids, monitored via LC-MS .

Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust feed rates .
  • Quality Control : Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 210 nm .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Carboxy-2-oxopropyl)trimethylammonium chloride
Reactant of Route 2
(3-Carboxy-2-oxopropyl)trimethylammonium chloride

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